4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylamino)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c21-15-17-11-4-2-1-3-10(11)14(18-15)16-9-5-6-12-13(7-9)20-8-19-12/h5-7,10-11,14,16H,1-4,8H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAGRQVTEJPBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(NC(=S)N2)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Amination Reaction: The benzodioxole intermediate is then reacted with an appropriate amine to introduce the amino group.
Quinazoline Formation: The amino-benzodioxole intermediate is then subjected to cyclization with an appropriate isothiocyanate to form the quinazoline-thione structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can be performed on the quinazoline-thione structure.
Substitution: Various substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the quinazoline-thione structure.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially leading to inhibition of enzyme activity or modulation of receptor function. The quinazoline-thione structure may also contribute to its biological activity by interacting with cellular proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2H-1,3-benzodioxol-5-yl)amino]-quinazoline-2-thione
- 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline
- 4-[(2H-1,3-benzodioxol-5-yl)amino]-quinazoline
Uniqueness
4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione is unique due to the presence of both the benzodioxole and quinazoline-thione moieties. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione is a member of the quinazoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₃H₁₃N₃O₂S
- IUPAC Name: this compound
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. It is hypothesized to function through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in signaling pathways, particularly those related to cancer progression.
- Receptor Binding: It has potential interactions with various receptors that could modulate physiological responses.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit the activity of tyrosine kinases such as c-Src and Abl, which are critical in tumor growth and metastasis .
Antimicrobial Activity
Research into related benzodioxole compounds has revealed antimicrobial properties. For example, some derivatives have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting critical metabolic pathways .
Neuroprotective Effects
Emerging studies suggest that benzodioxole derivatives may possess neuroprotective effects through antioxidant mechanisms. This could be beneficial in conditions like neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of c-Src and Abl kinases | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Antioxidant properties |
Detailed Research Findings
In a comparative analysis of quinazoline derivatives:
- Cytotoxicity Assays: Compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines.
- Pharmacokinetics: Studies indicated favorable pharmacokinetic profiles for related compounds, suggesting potential for oral bioavailability and effective therapeutic windows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
